molecular formula C18H17N3O2 B5311654 3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5311654
M. Wt: 307.3 g/mol
InChI Key: ABXJGLHXVHSASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic compound . It has a molecular weight of 403.442 .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Pharmaceutical Research and Drug Development

The compound AKOS000635933 has potential applications in pharmaceutical research and drug development. Its structural similarity to benzamide derivatives, which are known for their wide range of biological activities, suggests that it could be useful in the synthesis of new therapeutic agents . The oxadiazole moiety present in the compound is particularly interesting due to its presence in various pharmacologically active molecules.

Molecular Design and Computational Chemistry

CCG-281114 could be utilized in computational chemistry for the design of new molecules with specific properties. The Chemical Computing Group (CCG) has a track record of innovation in computer-aided molecular design, and this compound could be part of research efforts in this area .

Antioxidant and Antibacterial Studies

The benzamide core of 3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is structurally related to compounds that have shown effective antioxidant and antibacterial activities . This suggests that AKOS000635933 could be studied for similar properties, contributing to the development of new antioxidants and antibacterial agents.

Biological Activity Screening

Indole derivatives, which share structural features with AKOS000635933, have been found to possess a variety of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be included in high-throughput screening assays to identify new biological activities.

Material Science and Industrial Applications

The structural components of AKOS000635933, such as the benzamide and oxadiazole groups, are found in materials used in industrial applications. Research into the compound’s properties could lead to the development of new materials for use in industries like plastics, rubber, and agriculture .

Educational and Academic Research

As a compound with diverse potential applications, AKOS000635933 can be a subject of study in academic settings. It can be used to teach students about drug design, molecular interactions, and the importance of heterocyclic compounds in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

Future Directions

The future directions for research on this compound are not well-documented .

properties

IUPAC Name

3-methyl-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-6-5-8-14(10-12)18(22)19-11-16-20-17(21-23-16)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXJGLHXVHSASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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